1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is an organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The reaction typically involves refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative with good efficiency .
Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples, using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation typically yields halogenated indole derivatives, while oxidation can produce quinones.
Scientific Research Applications
1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
When compared to other indole derivatives, 1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione stands out due to its unique substitution pattern and functional groups. Similar compounds include:
1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: Another indole derivative with distinct pharmacological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with significant biological activity.
These comparisons highlight the diversity within the indole family and the specific attributes that make each compound unique.
Properties
CAS No. |
2639404-72-9 |
---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 |
Purity |
95 |
Origin of Product |
United States |
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